4-(4'-nitrobiphenyl-4-yl)-2-(3-nitrophenyl)-5-phenyl-1H-imidazole
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Overview
Description
5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE: is a complex organic compound characterized by the presence of multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. One common method involves the nitration of biphenyl compounds followed by the formation of imidazole rings through cyclization reactions. The reaction conditions often require the use of strong acids, such as concentrated sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Aromatic substitution reactions can occur, where the nitro groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. Additionally, the aromatic rings can facilitate π-π interactions with other aromatic compounds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Nitrophenol: A simpler compound with a single nitro group and phenol ring.
4’-Nitro-1,1’-Biphenyl-4-Carboxylate: A compound with similar biphenyl and nitro group structures but different functional groups.
Uniqueness: 5-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-2-(3-NITROPHENYL)-4-PHENYL-1H-IMIDAZOLE is unique due to its multiple nitro groups and the presence of an imidazole ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H18N4O4 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-[4-(4-nitrophenyl)phenyl]-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H18N4O4/c32-30(33)23-15-13-19(14-16-23)18-9-11-21(12-10-18)26-25(20-5-2-1-3-6-20)28-27(29-26)22-7-4-8-24(17-22)31(34)35/h1-17H,(H,28,29) |
InChI Key |
UYFKFULCISMLQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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